ethyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring a thiazole core fused with a 4,5-dioxopyrrolidin-1-yl moiety. Key substituents include:
- 4-Methoxyphenyl group: Enhances lipophilicity and steric bulk, influencing solubility and intermolecular interactions.
- Ethyl carboxylate: A polar ester group that may affect bioavailability and metabolic stability.
Its synthesis likely involves multi-step cyclization and functionalization reactions, similar to methods described for related heterocycles .
Properties
Molecular Formula |
C24H22N2O7S |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
ethyl 2-[4-hydroxy-2-(4-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C24H22N2O7S/c1-5-32-23(30)21-13(3)25-24(34-21)26-18(14-7-9-15(31-4)10-8-14)17(20(28)22(26)29)19(27)16-11-6-12(2)33-16/h6-11,18,28H,5H2,1-4H3 |
InChI Key |
BVLZGXSJBNUHTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=C(O3)C)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the thiazole ring: This might involve the reaction of a thioamide with a haloketone under basic conditions.
Construction of the dioxopyrrolidinyl moiety: This could be achieved through a cyclization reaction involving a diketone and an amine.
Attachment of the furan ring: This step might involve a condensation reaction between a furan derivative and an aldehyde.
Final esterification: The final step could involve the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The carbonyl groups in the dioxopyrrolidinyl moiety can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential bioactivity. The presence of multiple functional groups suggests that it could interact with various biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The combination of aromatic rings, heterocycles, and functional groups might make it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of ethyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and physicochemical distinctions between the target compound and analogs from the evidence:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycles: The target compound’s thiazole-pyrrolidinedione core is distinct from benzo[b]thiophene () and pyrazolo[3,4-d]pyrimidine () scaffolds. Pyrrolidinedione moieties (as in the target) are rare in the evidence but share functional similarities with dioxo groups in benzo[b]thiophenes, which may influence redox properties .
Substituent Effects: The 4-methoxyphenyl group in the target compound enhances steric hindrance compared to simpler phenyl or methyl groups in analogs. This could reduce crystallization efficiency, as seen in SHELX-refined structures requiring robust validation . 5-Methylfuran introduces a planar, oxygen-rich aromatic system, contrasting with the non-aromatic tetrazole in . Furan’s electron-donating nature may stabilize charge-transfer interactions.
Synthetic Routes :
- The target compound’s synthesis likely parallels ’s acetylation/cyclization approach but may require additional steps for furan integration. ’s Suzuki coupling methodology could be applicable for introducing aryl groups .
Physicochemical Properties :
- The ethyl carboxylate group in the target compound improves water solubility compared to methyl esters (e.g., ), though lipophilicity remains high due to the methoxyphenyl group.
- Melting points for analogs range widely (153–230°C), suggesting the target compound’s melting point may fall within this range, dependent on crystal packing efficiency .
Research Findings and Implications
- Crystallography : If crystallized, the target compound’s structure would likely be resolved using SHELX programs, as these are standard for small-molecule refinement . Its bulky substituents may lead to twinning or disorder, complicating refinement .
- The target’s dioxopyrrolidinyl moiety could mimic quinone-like redox activity, relevant in anticancer drug design .
- Material Science Applications : The compound’s conjugated system (furan-thiazole) may exhibit luminescent properties, akin to coumarin hybrids in , useful in optoelectronics .
Biological Activity
Ethyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate (hereafter referred to as "the compound") is a complex organic molecule with potential biological activities. Its intricate structure includes various functional groups that may interact with biological systems, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 452.5 g/mol. The IUPAC name reflects its complex structure, which includes a thiazole ring and multiple substituents that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H20N2O6S |
| Molecular Weight | 452.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | AZSHYXSFLBGCFO-FBMGVBCBSA-N |
The biological activity of the compound is hypothesized to involve its interaction with specific enzymes and receptors within biological pathways. The presence of the thiazole and pyrrolidine moieties suggests potential inhibitory effects on certain enzymes, possibly through competitive inhibition or allosteric modulation.
Potential Targets
- Enzymes : The compound may target enzymes involved in metabolic pathways or signal transduction.
- Receptors : It could interact with receptors related to inflammation or cancer pathways.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The hydroxy group and the furan moiety are known to contribute to radical scavenging activity, which can protect cells from oxidative stress.
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. Compounds containing thiazole rings have been documented for their effectiveness against various bacterial strains.
Anticancer Activity
The structural components of the compound indicate potential anticancer activity. Thiazole derivatives have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have explored compounds structurally related to the target compound:
-
Study on Antioxidant Activity :
- A study conducted by Zhang et al. (2020) demonstrated that thiazole derivatives exhibited significant antioxidant activity in vitro, suggesting similar potential for the compound .
-
Antimicrobial Evaluation :
- Research by Kumar et al. (2021) evaluated various thiazole derivatives against bacterial pathogens and found promising results, indicating that modifications can enhance antimicrobial efficacy.
-
Anticancer Effects :
- A study by Lee et al. (2019) reported that certain pyrrolidine-based compounds showed selective cytotoxicity towards cancer cell lines, hinting at the potential of our compound in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
